molecular formula C8H10N2O2S B1142102 (Z)-2-(2-Aminothiazol-4-YL)-2-pentenoic acid CAS No. 118109-49-2

(Z)-2-(2-Aminothiazol-4-YL)-2-pentenoic acid

Cat. No.: B1142102
CAS No.: 118109-49-2
M. Wt: 198.24
InChI Key:
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Description

(Z)-2-(2-Aminothiazol-4-YL)-2-pentenoic acid is a chemical compound that features a thiazole ring, an amino group, and a pentenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-Aminothiazol-4-YL)-2-pentenoic acid typically involves the construction of the thiazole ring followed by the introduction of the pentenoic acid side chain. One common method involves the reaction of 2-aminothiazole with an appropriate aldehyde or ketone to form the desired pentenoic acid derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial synthesis may also involve additional purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(2-Aminothiazol-4-YL)-2-pentenoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives.

Scientific Research Applications

(Z)-2-(2-Aminothiazol-4-YL)-2-pentenoic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting bacterial infections.

    Biology: It is used in the study of enzyme inhibitors and as a probe for understanding biological pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (Z)-2-(2-Aminothiazol-4-YL)-2-pentenoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and amino group play crucial roles in binding to these targets, thereby modulating their activity. The compound may inhibit enzyme function or alter receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(2-Aminothiazol-4-YL)-2-butenoic acid
  • (Z)-2-(2-Aminothiazol-4-YL)-2-hexenoic acid
  • (Z)-2-(2-Aminothiazol-4-YL)-2-propenoic acid

Uniqueness

(Z)-2-(2-Aminothiazol-4-YL)-2-pentenoic acid is unique due to its specific pentenoic acid side chain, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and binding affinity, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-2-3-5(7(11)12)6-4-13-8(9)10-6/h3-4H,2H2,1H3,(H2,9,10)(H,11,12)/b5-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLBDVLAKARYRF-HYXAFXHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C(C1=CSC(=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C(/C1=CSC(=N1)N)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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